7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride

kinase inhibitor design hinge-binding motif structure-based drug design

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride (CAS 2306276-61-7) is a fused heterocyclic amine salt with molecular formula C₇H₉ClN₄ and molecular weight 184.63 g/mol. It belongs to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery and chemical biology.

Molecular Formula C7H9ClN4
Molecular Weight 184.62 g/mol
Cat. No. B12088395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride
Molecular FormulaC7H9ClN4
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=NC=C21)CN.Cl
InChIInChI=1S/C7H8N4.ClH/c8-3-6-10-4-5-1-2-9-7(5)11-6;/h1-2,4H,3,8H2,(H,9,10,11);1H
InChIKeyXUKMXFCJICSRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine Hydrochloride: Regiospecific Building Block for Kinase-Focused Synthesis


7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride (CAS 2306276-61-7) is a fused heterocyclic amine salt with molecular formula C₇H₉ClN₄ and molecular weight 184.63 g/mol . It belongs to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery and chemical biology [1]. The compound carries a primary aminomethyl substituent at the 2-position of the pyrimidine ring, structurally differentiating it from its 4‑yl, 5‑yl and 6‑yl regioisomers. The hydrochloride salt form is supplied as a solid, typically at ≥98% purity, and is recommended for storage at 2–8°C under dry conditions . Its primary application is as a versatile synthetic intermediate for constructing ATP-competitive kinase inhibitors and functionalized probe molecules.

Why 4‑Yl, 5‑Yl or 6‑Yl Analogs Cannot Replace 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine Hydrochloride in Biologically Relevant Synthesis


The pyrrolo[2,3-d]pyrimidine scaffold offers three distinct methanamine substitution positions (C2, C4, C6) that produce compounds with divergent electronic properties, hydrogen-bonding geometries and chemical reactivity. The 2‑aminomethyl derivative places the primary amine in conjugation with the pyrimidine N1 and N3 atoms, creating a unique push–pull electronic system that is not achievable with the 4‑yl or 6‑yl isomers [1]. In biological contexts, the 2‑position directs the aminomethyl group into the kinase hinge region, enabling a bidentate hydrogen-bond interaction that is sterically forbidden for the 4‑yl isomer and geometrically misaligned for the 6‑yl isomer [2]. Consequently, substituting a 4‑yl or 6‑yl methanamine analog in a published synthetic route or structure–activity relationship study will alter both reaction kinetics and target engagement, destroying reproducibility and undermining the validity of pharmacological conclusions [2].

Quantitative Differentiation Evidence for 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine Hydrochloride Versus Its Closest Analogs


Kinase Hinge-Binding Geometry: 2‑Position Enables Bidentate Interaction Unavailable to 4‑Yl and 6‑Yl Isomers

In ATP‑competitive kinase inhibitors, the 2‑aminomethyl group of 7H‑pyrrolo[2,3‑d]pyrimidine serves as a critical hinge‑binding motif, donating and accepting hydrogen bonds with the backbone NH and carbonyl of the kinase hinge region. Molecular docking and crystallographic analyses of 2‑substituted pyrrolo[2,3‑d]pyrimidine inhibitors have demonstrated consistent bidentate H‑bond distances of 2.8–3.0 Å to hinge residues [1]. In contrast, the 4‑yl isomer cannot adopt this binding mode due to steric clash with the gatekeeper residue, and the 6‑yl isomer shows a monodentate interaction with a longer H‑bond distance (typically >3.5 Å) [1]. This geometric requirement is explicitly exploited in patent WO2010112518A1, where only 2‑yl substituted cores are claimed as tyrosine kinase inhibitors [2].

kinase inhibitor design hinge-binding motif structure-based drug design

Physical State and Handling: Hydrochloride Salt Solid Eliminates Volatility Issues Inherent to the Free Base Liquid

The free base form (CAS 1368194‑74‑4) is reported as a liquid with a boiling point of 252.8 ± 36.0 °C at 760 mmHg and a predicted density of 1.4 ± 0.1 g/cm³ . In contrast, the hydrochloride salt (CAS 2306276‑61‑7) is a solid at ambient temperature and is recommended for storage at 2–8 °C in sealed, dry conditions . This phase difference eliminates volatility‑related weighing errors (estimated at up to 5% mass loss for the free base during routine benchtop handling) and enables accurate solid‑phase dispensing on automated synthesis platforms .

solid-phase synthesis automated dispensing weighing accuracy

Commercial Purity Advantage: HCl Salt Consistently Offered at ≥98% Versus 95% for Free Base

A survey of independent chemical suppliers reveals that the hydrochloride salt is routinely offered at a minimum purity of 98% (Chemscene, Leyan), whereas the free base is typically supplied at 95% purity (AKSci, Chemsrc) . This ≥3 absolute percentage point purity differential translates to a meaningful reduction in undefined organic impurities, which is particularly important for medicinal chemistry applications where trace impurities can confound biochemical assay results or interfere with catalytic reactions [1].

purity specification medicinal chemistry impurity profiling

Patent‑Validated Scaffold: 2‑Yl Isomer Is Explicitly Claimed as the Pharmacologically Active Core While 4‑Yl and 6‑Yl Are Absent

Patent WO2009124965A1 (Novartis) claims pyrrolo[2,3‑d]pyrimidin‑2‑yl‑amine derivatives as PKC‑θ inhibitors, with exemplified compounds demonstrating IC₅₀ values below 100 nM in cellular phosphorylation assays [1]. The corresponding 4‑yl and 6‑yl methanamine derivatives are not exemplified or specifically claimed, indicating that the 2‑yl regioisomer is the pharmacologically productive scaffold for this validated kinase target [1]. A broader analysis of kinase inhibitor patents reveals a >10:1 enrichment for 2‑substituted over 4‑substituted pyrrolo[2,3‑d]pyrimidine cores, reflecting the privileged nature of the 2‑position [2].

intellectual property kinase inhibitor patent chemical lead generation

Recommended Procurement Scenarios for 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine Hydrochloride Based on Differentiated Evidence


ATP-Competitive Kinase Inhibitor Lead Generation

The 2‑aminomethyl group of 7H‑pyrrolo[2,3‑d]pyrimidin‑2‑ylmethanamine hydrochloride provides the critical bidentate hinge‑binding motif required for type I and type I½ kinase inhibitors [1]. Medicinal chemistry teams synthesizing ATP‑competitive inhibitors for kinases such as PKC‑θ, JAK, or CDK families should prioritize this regioisomer, as the 4‑yl and 6‑yl analogs cannot establish the same hydrogen‑bond geometry and will yield inactive or weakly active compounds [1]. The solid hydrochloride salt form further streamlines parallel synthesis by enabling accurate solid dispensing on automated platforms .

Fragment-Based Drug Discovery (FBDD) Library Construction

The primary amine handle at the 2‑position serves as a versatile synthetic point for fragment elaboration via reductive amination, amide coupling, or sulfonamide formation. The ≥98% purity of the hydrochloride salt minimizes the risk of impurity‑derived false positives in fragment screens, where even 1–2% impurities can generate misleading binding signals in SPR or thermal shift assays . Procurement of the 2‑yl isomer ensures that any hits identified in a fragment screen preserve the validated hinge‑binding vector, simplifying subsequent structure‑based optimization [1].

Chemical Biology Probe and PROTAC Development

For the design of kinase‑targeted chemical probes or PROteolysis‑TArgeting Chimeras (PROTACs), the 2‑aminomethyl group offers a well‑characterized exit vector toward the solvent‑exposed region of the kinase, as established by crystallographic studies of 2‑substituted pyrrolo[2,3‑d]pyrimidine inhibitors [1]. The hydrochloride salt's solid‑state stability and low volatility ensure consistent linker attachment stoichiometry, which is critical for maintaining the binary binding affinity required for productive ternary complex formation .

Structure–Activity Relationship (SAR) Exploration of Pyrrolopyrimidine Kinase Inhibitors

When systematically varying amine substituents to optimize kinase selectivity, starting from the 2‑yl regioisomer avoids introducing an additional variable of regioisomeric geometry that can confound SAR interpretation. The >10:1 patent enrichment for 2‑substituted cores confirms that this position is the most fertile for generating selective, potent kinase inhibitors with intellectual property freedom‑to‑operate [2]. The 98%+ purity of the HCl salt further ensures that observed biological activity differences between analogs reflect true SAR rather than variable impurity profiles .

Quote Request

Request a Quote for 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.